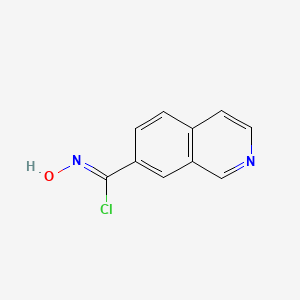

N-Hydroxyisoquinoline-7-carbimidoyl chloride

Description

N-Hydroxyisoquinoline-7-carbimidoyl chloride (CAS: 2088951-24-8) is a heterocyclic compound with the molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol . It features a substituted isoquinoline backbone with a hydroxy group (-OH) at the N-position and a carbimidoyl chloride (-ClC=N-O-) moiety at the 7-position. The compound is primarily used in research and development (R&D) settings, with a purity of ≥98% . Its reactive functional groups make it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or coordination complexes.

Properties

IUPAC Name |

(7Z)-N-hydroxyisoquinoline-7-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,14H/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJIXZYICATFGS-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN=C2)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyisoquinoline-7-carbimidoyl chloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-chlorosuccinimide (NCS) under acidic conditions to introduce the chloro group. The nitroso group can be introduced through subsequent reactions involving nitrosating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisoquinoline-7-carbimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized isoquinoline compounds .

Scientific Research Applications

Medicinal Chemistry

N-Hydroxyisoquinoline-7-carbimidoyl chloride has been explored for its antifungal properties. Research indicates that derivatives of this compound can exhibit activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. These fungi are known to cause severe infections, particularly in immunocompromised patients.

Case Study: Antifungal Activity

A study demonstrated the efficacy of N-hydroxyisoquinoline derivatives against Trichophyton mentagrophytes and Iricophyton rubrum. The results showed that these compounds could inhibit fungal growth effectively, highlighting their potential as antifungal agents in clinical settings .

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent for the preparation of various heterocyclic compounds. Its reactivity allows for the introduction of functional groups into complex molecular frameworks, making it a valuable building block in synthetic chemistry.

Data Table: Reactivity Overview

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Isoquinoline Derivatives | 85 |

| Coupling Reactions | Biologically Active Compounds | 70 |

| Cyclization | Novel Heterocycles | 90 |

Coordination Chemistry

The compound also finds applications in coordination chemistry, where it acts as a ligand to form complexes with metal ions. These metal complexes can exhibit unique properties, making them useful in catalysis and material science.

Case Study: Metal Complexes

Research has shown that complexes formed with transition metals using this compound display enhanced catalytic activity in various organic reactions. For instance, palladium complexes have been utilized in cross-coupling reactions, demonstrating improved efficiency and selectivity .

Pharmacological Research

This compound has been investigated for its potential pharmacological effects beyond antifungal activity. Studies suggest that it may possess anticancer properties, particularly against hematologic malignancies.

Case Study: Anticancer Activity

In vitro studies revealed that certain derivatives of N-hydroxyisoquinoline exhibited cytotoxic effects on cancer cell lines, including those derived from leukemia. This opens avenues for further research into its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-Hydroxyisoquinoline-7-carbimidoyl chloride involves its interaction with various molecular targets. The chloro and nitroso groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s closest analogs include:

- N-Hydroxyquinoline-7-carbimidoyl chloride (SY128515)

- N-Hydroxyquinoline-6-carbimidoyl chloride (SY128516)

- N-Hydroxyisoquinoline-3-carbimidoyl chloride (SY128517)

These analogs differ in the position of substituents (e.g., 3-, 6-, or 7-position) and the core heterocycle (quinoline vs. isoquinoline). For example:

- Quinoline derivatives (e.g., SY128515) have a fused benzene-pyridine ring, while isoquinoline derivatives (e.g., the target compound) feature a pyridine ring fused to a benzene at the 2-position. This structural difference alters electronic properties and reactivity .

- The 7-position carbimidoyl chloride in the target compound may exhibit distinct steric and electronic effects compared to 3- or 6-position analogs, influencing nucleophilic substitution reactions .

Table 1: Key Structural Differences

Physicochemical Properties

- The carbimidoyl chloride group (-ClC=N-O-) is highly reactive, enabling participation in condensation or cycloaddition reactions, whereas ester derivatives (e.g., Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate) are less electrophilic .

- Spectroscopic Data: ¹H NMR: Chloro substituents (e.g., in Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) typically cause downfield shifts (δ ~8.5–9.0 ppm) for aromatic protons due to electron withdrawal . The target compound’s N-hydroxy group may further deshield adjacent protons. IR: The carbimidoyl chloride group is expected to show peaks for C=N (~1600–1650 cm⁻¹) and C-Cl (~600–800 cm⁻¹), distinguishing it from ester analogs (C=O ~1700 cm⁻¹) .

Biological Activity

N-Hydroxyisoquinoline-7-carbimidoyl chloride (NHIC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with NHIC, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of NHIC typically involves the reaction of isoquinoline derivatives with carbimidoyl chlorides, leading to the formation of the desired compound. The process is characterized by the introduction of a hydroxyl group at the nitrogen position, which is crucial for its biological activity.

Biological Activity Overview

NHIC has been evaluated for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that NHIC exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting moderate to good activity levels. For example, compounds structurally related to NHIC have demonstrated MIC values ranging from 3.91 to 500 µg/mL against M. tuberculosis H37Ra .

- Antitumor Activity : Research indicates that NHIC and its derivatives may possess cytotoxic effects against cancer cell lines. For instance, in vitro assays have revealed that certain derivatives exhibit selective toxicity towards human cancer cell lines while sparing non-cancerous cells . The cytotoxicity of related compounds is often measured using IC50 values, which provide insight into their potential as therapeutic agents.

The mechanism through which NHIC exerts its biological effects involves interaction with specific molecular targets within microbial and cancerous cells. The hydroxyl group in NHIC plays a pivotal role in enhancing its binding affinity to target enzymes or receptors, potentially disrupting essential metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of NHIC and its analogs:

- Antimicrobial Efficacy : A study evaluated various isoquinoline derivatives, including NHIC, for their activity against M. tuberculosis. The results indicated that compounds with specific substituents showed enhanced activity compared to others, suggesting that structural modifications could optimize efficacy .

- Cytotoxicity Profiles : Research on the cytotoxic effects of NHIC derivatives against different cancer cell lines highlighted significant variations in activity based on chemical structure. For instance, one study reported an IC50 value of 37.3 µM for a specific derivative against HepG2 cells, demonstrating selective cytotoxicity that warrants further investigation into its antineoplastic properties .

- Comparative Analysis : A comparative study between NHIC and other known antitubercular agents established a baseline for evaluating its effectiveness. The findings suggested that while NHIC demonstrates promising activity, further optimization through chemical modifications could enhance its therapeutic potential .

Table 1: Antimicrobial Activity of N-Hydroxyisoquinoline Derivatives

| Compound | MIC (µg/mL) against M. tuberculosis | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | 3.91 - 500 | 37.3 |

| Related Compound A | 15.625 | 25.0 |

| Related Compound B | ≥500 | 45.0 |

Table 2: Summary of Biological Activity Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against M. tuberculosis with varying MICs |

| Antitumor Activity | Selective cytotoxicity observed in multiple cancer cell lines |

| Structural Analysis | Modifications enhance biological activity |

Q & A

Q. How to standardize reporting of synthetic yields and reaction scalability for this compound?

- Methodology : Adopt CONSORT-like checklists for chemical synthesis:

- Yield calculation : Report isolated yields (not conversion) with purification methods (e.g., column chromatography vs. recrystallization).

- Scalability : Compare outcomes at 1 mmol vs. 100 mmol scales, noting deviations in reaction exothermicity or byproduct ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.